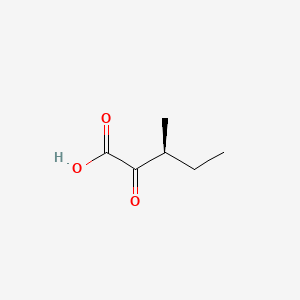

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

説明

(3S)-3-Methyl-2-oxopentanoic acid is a natural product found in Trypanosoma brucei with data available.

(S)-3-methyl-2-oxovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

(3S)-3-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQYSWDUAOAHFM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179505 | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

915.5 mg/mL | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24809-08-3 | |

| Record name | Alpha-Keto-isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-oxovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(3S)-3-methyl-2-oxopentanoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (3S)-3-methyl-2-oxopentanoic Acid

This technical guide provides a comprehensive overview of the chemical and biological properties of (3S)-3-methyl-2-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-isoleucine, is a chiral alpha-keto acid derived from the essential amino acid L-isoleucine.[1][2] It is a key intermediate in the metabolic pathway of branched-chain amino acids.

Nomenclature and Identifiers

-

IUPAC Name : (3S)-3-methyl-2-oxopentanoic acid[1]

-

Synonyms : (S)-3-Methyl-2-oxopentanoic acid, L-2-Keto-3-methylvalerate, (S)-3-methyl-2-oxovaleric acid, Alpha-Keto-isoleucine[1][3]

-

CAS Number : 24809-08-3 ((3S)-enantiomer)[1]; 1460-34-0 (racemic)[4]

-

PubChem CID : 439286[1]

-

ChEBI ID : CHEBI:35146[2]

Physicochemical Properties

The quantitative physicochemical properties of 3-methyl-2-oxopentanoic acid are summarized in the table below. Data for the specific (3S)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Physical Description | Solid, powder to crystal, white lumps | [1] |

| Melting Point | 42 °C | [5] |

| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg | [3] |

| 84 °C at 18 mmHg | [5] | |

| Water Solubility | 915.5 mg/mL (as sodium salt) | [1][6] |

| Predicted: 9.86 g/L | [6] | |

| pKa (Strongest Acidic) | Predicted: 3.52 | [6] |

| LogP | Predicted: 1.0 - 1.75 | [6] |

Biological Role and Metabolic Pathway

(3S)-3-methyl-2-oxopentanoic acid is the direct alpha-keto acid analog of L-isoleucine. It is formed through a transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[2][7] Subsequently, it is oxidatively decarboxylated by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC).[2][7]

A deficiency in the BCKDC enzyme complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, valine) and their respective alpha-keto acids in the blood and urine.[7][8] This accumulation is characteristic of the autosomal recessive metabolic disorder known as Maple Syrup Urine Disease (MSUD).[7][8] The buildup of these metabolites, including 3-methyl-2-oxopentanoic acid, acts as a neurotoxin, causing progressive neurological damage if untreated.[8]

Isoleucine Degradation Pathway

The following diagram illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the position of (3S)-3-methyl-2-oxopentanoic acid and the metabolic block in MSUD.

References

- 1. bmse000319 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491) [hmdb.ca]

- 3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 4. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 6. bmse000574 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]

- 7. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Metabolic Pathway of (S)-3-Methyl-2-Oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic pathway governing its formation and degradation is of significant interest to researchers in various fields, including inherited metabolic disorders, neuroscience, and drug development. Dysregulation of this pathway is centrally implicated in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2] This technical guide provides a comprehensive overview of the core metabolic pathway of (S)-3-methyl-2-oxovaleric acid, including detailed enzymatic reactions, quantitative data, experimental protocols, and pathway visualizations.

The Core Metabolic Pathway

The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions. The initial steps, which are shared with the other BCAAs (leucine and valine), are of particular importance.[3][4] (S)-3-methyl-2-oxovaleric acid is the product of the first step in isoleucine degradation.

Step 1: Transamination of L-Isoleucine

The metabolic journey begins with the reversible transamination of L-isoleucine to (S)-3-methyl-2-oxovaleric acid. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[5] There are two isoforms of this enzyme in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5] The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor and involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, forming L-glutamate.[5]

Reaction: L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxovaleric acid + L-Glutamate

Step 2: Oxidative Decarboxylation of (S)-3-Methyl-2-Oxovaleric Acid

The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This crucial reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[6][7] A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in MSUD.[1] The BCKAD complex requires several cofactors, including thiamine pyrophosphate (TPP), lipoate, FAD, and NAD+.[6]

Reaction: (S)-3-Methyl-2-oxovaleric acid + NAD⁺ + Coenzyme A → α-Methylbutyryl-CoA + NADH + H⁺ + CO₂

Following its formation, α-methylbutyryl-CoA undergoes further catabolism through a series of reactions analogous to β-oxidation to ultimately yield acetyl-CoA and propionyl-CoA.[3]

Quantitative Data

Understanding the kinetics of the enzymes involved in the metabolism of (S)-3-methyl-2-oxovaleric acid is crucial for comprehending the pathway's regulation and the impact of genetic mutations. The following tables summarize key quantitative data for human BCAT2 and the BCKAD complex.

Table 1: Kinetic Parameters of Human Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2)

| Substrate | Km (mM) | Vmax (U/mg) | Reference |

| L-Isoleucine | 0.4 - 1.2 | 10 - 25 | [8] |

| α-Ketoglutarate | 0.1 - 0.5 | 10 - 25 | [8] |

| (S)-3-Methyl-2-oxovaleric acid | 0.05 - 0.2 | 15 - 30 | [8] |

| L-Glutamate | 1.0 - 5.0 | 15 - 30 | [8] |

Table 2: Kinetic Parameters of the Human Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| (S)-3-Methyl-2-oxovaleric acid | 15 - 50 | 5 - 20 | [9] |

| α-Ketoisocaproate (from Leucine) | 10 - 40 | 10 - 30 | [9] |

| α-Ketoisovalerate (from Valine) | 20 - 60 | 8 - 25 | [9] |

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is fundamental for studying the (S)-3-methyl-2-oxovaleric acid metabolic pathway. This section provides detailed methodologies for key experiments.

Protocol 1: Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This assay measures the rate of NADH oxidation in a coupled enzymatic reaction. The production of α-ketoisocaproate from leucine is coupled to its reduction back to leucine by leucine dehydrogenase, which oxidizes NADH.[10]

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

200 mM L-Leucine

-

20 mM α-Ketoglutarate

-

10 mM NADH

-

Leucine Dehydrogenase (e.g., from Bacillus sphaericus) at 10 units/mL

-

Ammonium chloride (NH₄Cl)

-

Guanosine 5'-triphosphate (GTP)

-

Protein sample (e.g., tissue homogenate, purified enzyme)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: For each well, prepare a reaction mixture containing:

-

50 µL of 100 mM Tris-HCl buffer, pH 8.0

-

10 µL of 200 mM L-Leucine

-

10 µL of 20 mM α-Ketoglutarate

-

10 µL of 10 mM NADH

-

5 µL of Leucine Dehydrogenase (10 units/mL)

-

To minimize interference from glutamate dehydrogenase, add NH₄Cl to a final concentration of 1 mM and GTP to a final concentration of 0.1 mM.[10]

-

-

Initiate the Reaction: Add 10-20 µL of the protein sample to the reaction mixture in each well. The final volume should be 100 µL.

-

Measure Absorbance: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate Activity: The rate of NADH oxidation is proportional to the BCAT activity. Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoisocaproate per minute.

Protocol 2: HPLC-Based Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity

This method measures the formation of the acyl-CoA product from the corresponding α-keto acid substrate using high-performance liquid chromatography (HPLC).[11]

Materials:

-

Extraction Buffer: 20 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 0.2 mM PMSF, and 1 µg/mL each of aprotinin, leupeptin, and pepstatin A.

-

Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 1 mM DTT, 0.2 mM TPP, 0.2 mM Coenzyme A, and 1 mM NAD⁺.

-

Substrate: 1 mM α-ketoisocaproic acid (for overall BCKAD activity).

-

Internal Standard: e.g., isovaleryl-CoA.

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm).

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondria. Resuspend the mitochondrial pellet in Extraction Buffer.

-

Enzyme Reaction:

-

Pre-incubate 50 µg of mitochondrial protein in 100 µL of Reaction Buffer for 5 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of 1 mM α-ketoisocaproic acid.

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 6 M perchloric acid.

-

-

Sample Processing for HPLC:

-

Centrifuge the reaction mixture at 14,000 x g for 5 minutes.

-

Add a known amount of the internal standard to the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject 20 µL of the filtered supernatant onto the C18 column.

-

Use a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

-

Monitor the absorbance at 254 nm.

-

-

Quantification: Quantify the amount of isovaleryl-CoA produced by comparing its peak area to that of the internal standard.

Protocol 3: LC-MS/MS Method for Quantification of (S)-3-Methyl-2-Oxovaleric Acid in Plasma

This highly sensitive and specific method is used for the accurate quantification of (S)-3-methyl-2-oxovaleric acid in biological samples.[2][11]

Materials:

-

Plasma sample

-

Internal Standard: ¹³C-labeled (S)-3-methyl-2-oxovaleric acid

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for (S)-3-methyl-2-oxovaleric acid and its internal standard are monitored.

-

-

Quantification: A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard. The concentration of (S)-3-methyl-2-oxovaleric acid in the plasma sample is determined by interpolating its peak area ratio to the internal standard on the calibration curve.

Visualizations

Metabolic Pathway of L-Isoleucine Degradation

Caption: Metabolic pathway of L-isoleucine degradation.

Experimental Workflow for BCKAD Activity Assay

Caption: Experimental workflow for the BCKAD activity assay.

Conclusion

The metabolic pathway of (S)-3-methyl-2-oxovaleric acid is a cornerstone of branched-chain amino acid catabolism. A thorough understanding of this pathway, its enzymatic components, and their regulation is paramount for advancing research into metabolic diseases like MSUD and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of amino acid metabolism and its implications for human health.

References

- 1. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms responsible for regulation of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies [d.lib.msu.edu]

- 10. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Isoleucine Metabolism: A Technical Guide to the Biological Role of (S)-3-methyl-2-oxopentanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. This α-keto acid stands at a pivotal metabolic junction, dictating the flux through the isoleucine degradation pathway and influencing broader metabolic and signaling networks. Its proper metabolism is crucial for maintaining amino acid homeostasis, and dysregulation of its concentration is a hallmark of the severe inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological role of (S)-3-methyl-2-oxopentanoate, detailing its synthesis, degradation, and regulatory functions, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways that govern its metabolic fate.

I. The Core Pathway: Synthesis and Degradation of (S)-3-methyl-2-oxopentanoate

The catabolism of isoleucine is a multi-step process primarily occurring in the mitochondria of various tissues, with skeletal muscle being a major site of the initial steps.

A. Synthesis: Transamination of Isoleucine

The first and reversible step in isoleucine degradation is its transamination to (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) . There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). This transamination reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and glutamate.[1][2]

B. Degradation: Oxidative Decarboxylation

The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane. The BCKDH complex converts (S)-3-methyl-2-oxopentanoate into 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[3] This is the rate-limiting step in isoleucine catabolism.[4]

II. Quantitative Data in Isoleucine Metabolism

Precise quantification of the metabolites and enzyme activities in the isoleucine degradation pathway is crucial for understanding its regulation and for the diagnosis and management of related disorders.

A. Enzyme Kinetic Parameters

The efficiency of the enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoate is described by their kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax | Organism/Tissue | Reference |

| BCAT | Isoleucine | ~680 | - | Rat Heart | [5] |

| BCKDH | (S)-3-methyl-2-oxopentanoate | - | - | - | Data not readily available in a consolidated format. |

Note: Specific Km and Vmax values for human enzymes acting on (S)-3-methyl-2-oxopentanoate are not consistently reported in a single source and can vary based on experimental conditions.

B. Metabolite Concentrations

The concentration of (S)-3-methyl-2-oxopentanoate and related metabolites is tightly regulated. In pathological conditions such as Maple Syrup Urine Disease (MSUD), these concentrations are dramatically elevated.

| Metabolite | Condition | Fluid | Concentration Range (µmol/L) | Reference |

| Isoleucine | Healthy | Plasma | 40 - 100 | [4] |

| MSUD (untreated) | Plasma | >750 | [4] | |

| (S)-3-methyl-2-oxopentanoate | Healthy | Plasma | Not routinely measured, very low levels | [6] |

| MSUD | Plasma | Significantly elevated | [6][7] | |

| Healthy | Urine | Trace amounts | [5] | |

| MSUD | Urine | Significantly elevated | [8][9][10] |

Note: "Significantly elevated" in MSUD can represent concentrations many folds higher than the upper limit of the normal range. Leucine levels in MSUD patients can be classified as mild (381‐762 μmol/L), moderate (762‐1144 μmol/L), severe (1144‐1525 μmol/L), or critical (≥1525 μmol/L)[11].

III. Regulatory Signaling Pathways

The catabolism of isoleucine, and therefore the concentration of (S)-3-methyl-2-oxopentanoate, is under the control of complex signaling networks that respond to nutritional and hormonal cues.

A. Regulation of the BCKDH Complex

The activity of the BCKDH complex is primarily regulated by a phosphorylation/dephosphorylation cycle.

-

BCKDH kinase (BCKDK) phosphorylates and inactivates the E1α subunit of the complex.

-

BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex.

The activity of BCKDK is inhibited by branched-chain α-keto acids, including (S)-3-methyl-2-oxopentanoate, creating a feedback mechanism.[12]

B. mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Branched-chain amino acids, particularly leucine, are potent activators of the mTORC1 complex.[13][14][15] While leucine is the primary driver, isoleucine and valine also contribute to this activation.[15][16] Activation of mTORC1 stimulates protein synthesis and inhibits autophagy.[7] The precise molecular mechanism involves a complex interplay of proteins that sense amino acid availability and relay the signal to mTORC1 at the lysosomal surface.[7][13]

C. FGF21 Signaling Pathway

Fibroblast growth factor 21 (FGF21) is a hormone primarily produced by the liver that plays a key role in regulating glucose and lipid metabolism. The expression and secretion of FGF21 are influenced by nutritional status, including the availability of amino acids. Low protein or BCAA diets have been shown to increase FGF21 levels.[17] In turn, FGF21 can influence BCAA metabolism. For instance, excess BCAAs can decrease the expression of FGF21 in the liver by inhibiting the PPARα signaling pathway.[18][19] This creates a feedback loop where BCAA levels and FGF21 signaling are reciprocally regulated, impacting overall metabolic homeostasis.

IV. Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the role of (S)-3-methyl-2-oxopentanoate in isoleucine metabolism.

A. Quantification of (S)-3-methyl-2-oxopentanoate by GC-MS

This protocol outlines a general procedure for the analysis of urinary organic acids, including (S)-3-methyl-2-oxopentanoate.

1. Sample Preparation:

- Thaw frozen urine samples to room temperature.

- To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[5]

- Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

- Adjust the pH to 14 with NaOH.[20]

- Add hydroxylamine to form oxime derivatives of the keto acids and incubate at 60°C for 30 minutes.[20]

- Acidify the sample with HCl.

2. Extraction:

- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[21] Vortex thoroughly and centrifuge to separate the phases.

- Transfer the organic layer to a clean tube.

- Repeat the extraction and combine the organic layers.

- Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

- To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in pyridine.[21]

- Incubate at a specific temperature (e.g., 70-90°C) for a defined time to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

- Use an appropriate capillary column and temperature program to separate the analytes.

- The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.

B. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay

This spectrophotometric assay measures the activity of the BCKDH complex in tissue or cell extracts.[22][23]

1. Reagents:

- Assay Buffer: Containing buffer (e.g., HEPES or KPi), cofactors (CoA, NAD+, thiamine pyrophosphate, MgCl2), and other components to optimize enzyme activity.[23]

- Substrate: (S)-3-methyl-2-oxopentanoate or another branched-chain α-keto acid like α-ketoisovalerate.[22]

- Tissue/Cell Homogenate: Prepared in an appropriate lysis buffer.

2. Procedure:

- In a cuvette or microplate well, combine the assay buffer and the tissue/cell homogenate.

- Initiate the reaction by adding the substrate.

- Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the dihydrolipoamide dehydrogenase (E3) component of the BCKDH complex.

- The rate of NADH production is proportional to the BCKDH activity.

3. Calculation of Activity:

- Enzyme activity is calculated using the Beer-Lambert law, where the change in absorbance over time is converted to the amount of NADH produced, using the molar extinction coefficient of NADH.[24] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[24]

V. Conclusion

(S)-3-methyl-2-oxopentanoate is a pivotal metabolite in isoleucine catabolism, with its concentration and flux being tightly controlled by the interplay of enzymatic activities and complex signaling networks. Dysregulation of its metabolism has profound consequences, as evidenced by the pathophysiology of Maple Syrup Urine Disease. A thorough understanding of the biological role of (S)-3-methyl-2-oxopentanoate, facilitated by robust quantitative and experimental methodologies, is essential for advancing our knowledge of amino acid metabolism and for the development of novel therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working in this critical area of human metabolism.

References

- 1. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ModelSEED [modelseed.org]

- 3. branched-chain-2-oxoacid decarboxylase activity | SGD [yeastgenome.org]

- 4. cocukmetabolizma.com [cocukmetabolizma.com]

- 5. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ngha.med.sa [ngha.med.sa]

- 10. researchgate.net [researchgate.net]

- 11. Real‐world management of maple syrup urine disease (MSUD) metabolic decompensations with branched chain amino acid‐free formulas in France and Germany: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. Repletion of branched chain amino acids reverses mTORC1 signaling but not improved metabolism during dietary protein dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BCAA mediated microbiota-liver-heart crosstalk regulates diabetic cardiomyopathy via FGF21 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BCAA mediated microbiota-liver-heart crosstalk regulates diabetic cardiomyopathy via FGF21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-3-Methyl-2-oxopentanoic Acid: A Historical and Technical Overview

(S)-3-Methyl-2-oxopentanoic acid , also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. Its discovery and history are intrinsically linked to the broader scientific endeavor to unravel the complexities of amino acid catabolism and the molecular basis of related metabolic disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and biochemical significance of (S)-3-methyl-2-oxopentanoic acid for researchers, scientists, and drug development professionals.

Historical Perspective: Elucidating the Isoleucine Catabolic Pathway

The journey to understanding (S)-3-methyl-2-oxopentanoic acid began not with its isolation, but with the study of isoleucine metabolism. Early to mid-20th-century research focused on the nutritional requirements and breakdown products of essential amino acids. While the exact seminal publication pinpointing the initial identification of (S)-3-methyl-2-oxopentanoic acid is not definitively cited in a singular, landmark paper, its existence was inferred and later confirmed through the characterization of the enzymatic steps in isoleucine degradation.

A pivotal moment in this history was the identification of Maple Syrup Urine Disease (MSUD) , an autosomal recessive metabolic disorder. In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic maple syrup odor. Subsequent research by Dancis and others in the late 1950s and early 1960s identified the accumulating substances as the three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids. This pathological accumulation pointed to a deficiency in the enzyme complex responsible for their degradation: the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The identification of (S)-3-methyl-2-oxopentanoic acid as the specific α-keto acid derived from isoleucine was a direct consequence of these investigations into MSUD.

The work of researchers like Alton Meister in the 1950s on the transamination of amino acids laid the groundwork for understanding the initial step of isoleucine catabolism, where L-isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (S)-3-methyl-2-oxopentanoic acid is presented in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | 1460-34-0 |

| Melting Point | 42°C |

| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| pKa | |

| Solubility in Water | 915.5 mg/mL |

| Appearance | White solid |

Spectroscopic data for (S)-3-methyl-2-oxopentanoic acid can be found in various chemical databases.

Metabolic Significance and Signaling Pathways

(S)-3-Methyl-2-oxopentanoic acid is a central molecule in the catabolism of L-isoleucine. This pathway is crucial for energy production, as the carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

The formation and degradation of (S)-3-methyl-2-oxopentanoic acid involve two key enzymatic steps:

-

Transamination of L-Isoleucine: This reversible reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) . In humans, there are two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme.[2] The mitochondrial isoform is predominant in most tissues except the brain. The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoic acid and glutamate.

-

Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[3] The BCKDH complex converts (S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA, releasing carbon dioxide.

The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, primarily through the action of a specific kinase (BCKDK) and phosphatase (PPM1K).[4] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxopentanoic acid, resulting in the pathophysiology of Maple Syrup Urine Disease.[4]

Below is a DOT script representation of the initial steps of the L-isoleucine catabolic pathway.

Caption: Initial steps of L-isoleucine catabolism.

Experimental Protocols

Synthesis of (S)-3-Methyl-2-oxopentanoic Acid

The synthesis of α-keto acids can be achieved through various methods, including the oxidative deamination of the corresponding amino acid. The following is a general protocol adapted from established methods for the synthesis of α-keto acids from amino acids.

Materials:

-

L-Isoleucine

-

L-amino acid oxidase (from Crotalus adamanteus venom)

-

Catalase (from bovine liver)

-

Sodium pyrophosphate buffer (pH 8.5)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve L-isoleucine in sodium pyrophosphate buffer.

-

Enzymatic Reaction: Add L-amino acid oxidase and catalase to the solution. The L-amino acid oxidase will catalyze the oxidative deamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, producing ammonia and hydrogen peroxide as byproducts. Catalase is added to decompose the hydrogen peroxide, preventing the oxidative decarboxylation of the product.

-

Monitoring the Reaction: Monitor the progress of the reaction by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a co-substrate or the formation of a product, depending on the specific assay used.

-

Reaction Termination: Once the reaction is complete, terminate it by adding HCl to lower the pH and denature the enzymes.

-

Extraction: Extract the (S)-3-methyl-2-oxopentanoic acid from the aqueous solution using diethyl ether. Repeat the extraction multiple times to ensure a good yield.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the diethyl ether using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified using techniques such as recrystallization or chromatography.

Note: This is a generalized protocol. The specific concentrations of reactants, enzyme units, and reaction times will need to be optimized for the desired scale and purity.

Quantification of (S)-3-Methyl-2-oxopentanoic Acid

The concentration of (S)-3-methyl-2-oxopentanoic acid in biological samples can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods often involve derivatization of the keto acid to enhance its detection.

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoic acid.

Table 1: Kinetic Parameters of Rat Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2) with L-Isoleucine

| Parameter | Value | Reference |

| Km for L-Isoleucine | 1 mM | [5] |

Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Substrate | Km | Reference |

| α-keto-β-methylvalerate | Data not consistently reported |

Note: While the BCKDH complex is known to act on (S)-3-methyl-2-oxopentanoic acid, specific and consistent Km and kcat values for the human enzyme are not well-documented in publicly available resources.

Logical Relationships and Experimental Workflows

The relationship between L-isoleucine, (S)-3-methyl-2-oxopentanoic acid, and the key enzymes can be visualized as a logical workflow.

Caption: Logical workflow of (S)-3-methyl-2-oxopentanoic acid metabolism.

Conclusion

The discovery and characterization of (S)-3-methyl-2-oxopentanoic acid have been integral to our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. While its initial identification was a gradual process tied to the elucidation of the isoleucine catabolic pathway, its importance as a key metabolic intermediate is now well-established. Further research, particularly in obtaining precise kinetic data for the human enzymes involved in its turnover, will be crucial for developing targeted therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the fields of biochemistry, drug development, and metabolic research, summarizing the historical context, key data, and experimental considerations for this significant molecule.

References

- 1. Initial catabolic steps of isoleucine, the R-pathway and the origin of alloisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. google.com [google.com]

- 5. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] As an alpha-keto acid, its metabolism is vital for energy production and amino acid homeostasis.[3] Dysregulation of its metabolic pathway is a hallmark of serious inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurotoxicity.[4][5][6] This document provides a comprehensive overview of the physicochemical properties, metabolic significance, and analytical methodologies related to 3-methyl-2-oxopentanoic acid.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-methyl-2-oxopentanoic acid are summarized below. It is important to note that experimental values can vary between sources, and computed or predicted values are also included for comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | PubChem [CID: 47], PAMDB [PAMDB000141] |

| Synonyms | 3-Methyl-2-oxovaleric acid, α-keto-β-methylvaleric acid, KMVA, Ketoisoleucine, (S)-OMV | PubChem [CID: 439286], HMDB [HMDB0000491] |

| CAS Number | 1460-34-0 | PubChem [CID: 47] |

| Molecular Formula | C₆H₁₀O₃ | PubChem [CID: 439286] |

| Molecular Weight | 130.14 g/mol | PubChem [CID: 439286] |

| Physical Description | Solid; White crystalline powder; White to Light yellow powder to lump. | HMDB, JECFA, TCI Chemicals |

| Melting Point | 42 °C | Chemsrc |

| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg84 °C at 18 mmHg | Chemsrc |

| Water Solubility | 915.5 mg/mL (Experimental)9.86 g/L (Predicted)Generally described as soluble. | HMDB, FooDB, JECFA |

| pKa (Strongest Acidic) | 3.52 (Predicted) | FooDB |

| LogP (Octanol-Water) | 1.1 (Computed)0.17 (Predicted) | PubChem [CID: 47], Chemsrc |

Metabolic Significance: The Isoleucine Catabolic Pathway

3-Methyl-2-oxopentanoic acid is a key intermediate in the degradation pathway of L-isoleucine, which primarily occurs in the mitochondria of skeletal muscle and the liver.[3][5] The pathway ensures the carbon skeleton of isoleucine is utilized for energy production by converting it into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1][2][7]

The initial step is the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, catalyzed by branched-chain aminotransferase (BCAT).[8] The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA.[3][9] This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][10] The BCKDH complex is a critical regulatory point in BCAA metabolism and requires several cofactors, including thiamine pyrophosphate (Vitamin B1), FAD (Vitamin B2), NAD+ (Vitamin B3), coenzyme A (derived from Vitamin B5), and lipoic acid.[11]

Pathophysiological Relevance: Maple Syrup Urine Disease (MSUD)

A deficiency in the BCKDH enzyme complex, due to genetic mutations, causes Maple Syrup Urine Disease (MSUD).[5][6] This deficiency prevents the breakdown of 3-methyl-2-oxopentanoic acid and the other branched-chain α-keto acids (α-ketoisocaproate from leucine and α-ketoisovalerate from valine). The resulting accumulation of these keto acids and their corresponding amino acids in the blood, urine, and cerebrospinal fluid is highly toxic, particularly to the central nervous system.[10] 3-Methyl-2-oxopentanoic acid acts as a neurotoxin, contributing to severe neurological damage, developmental delay, and if untreated, death.[5][6][12] The accumulation also leads to metabolic acidosis.[5]

Experimental Protocols

Quantification of 3-Methyl-2-oxopentanoate Enantiomers in Human Plasma

This section details a methodology for the sensitive determination of S- and R-3-methyl-2-oxopentanoate enantiomers in physiological fluids, which is crucial for studying metabolic disorders like MSUD. The protocol is adapted from Schwenk et al., 1996.[13]

1. Sample Preparation and Extraction:

-

Deproteinization: Plasma samples are deproteinized by adding an acid (e.g., perchloric acid) to precipitate proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant, containing the 2-oxo acids, is collected.

2. Chromatographic Separation:

-

Cation-Exchange Chromatography: The supernatant is passed through a cation-exchange column to separate the negatively charged 2-oxo acids from interfering amino acids.[13] The 2-oxo acids are collected in the eluate.

3. Derivatization for Analysis:

-

Reductive Amination: The collected 2-oxo acids undergo reductive amination using L-leucine dehydrogenase. This enzymatic reaction converts the keto acids into their corresponding amino acids.

-

Specific Conversion: (S)-3-methyl-2-oxopentanoate is converted to L-isoleucine, while (R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.[13]

4. Quantification:

-

Amino Acid Analysis: The resulting L-isoleucine and L-alloisoleucine are quantified using standard amino acid analysis techniques, such as High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For isotope enrichment studies, the derivatized amino acids can be further processed for GC-MS analysis to determine the incorporation of stable isotopes (e.g., ¹³C).[13]

Conclusion

3-Methyl-2-oxopentanoic acid is a molecule of significant interest in biochemistry and clinical research. Its central role in isoleucine metabolism places it at a crucial juncture for cellular energy and protein balance. The severe clinical outcomes associated with its accumulation in MSUD underscore the importance of the branched-chain α-keto acid dehydrogenase complex in metabolic health. Understanding the physicochemical properties and employing robust analytical methods are essential for researchers and drug development professionals aiming to diagnose and develop therapies for related metabolic disorders.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 7. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]

- 13. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3-Methyl-2-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoic acid, an alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in mammalian metabolism. Its stereoisomers, (R)- and (S)-3-methyl-2-oxopentanoic acid, are of significant interest due to their involvement in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inborn error of metabolism. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental methodologies related to the stereoisomers of 3-methyl-2-oxopentanoic acid, with a focus on their differential roles and analytical challenges.

Introduction

3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the catabolic pathway of branched-chain amino acids (BCAAs), specifically isoleucine. The presence of a chiral center at the third carbon atom gives rise to two enantiomers: (3S)-3-methyl-2-oxopentanoic acid and (3R)-3-methyl-2-oxopentanoic acid. The naturally occurring form, derived from L-isoleucine, is the (S)-enantiomer.

The accumulation of 3-methyl-2-oxopentanoic acid and other branched-chain keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This accumulation leads to severe neurological damage, highlighting the importance of understanding the distinct biological activities and toxicities of each stereoisomer.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the individual stereoisomers is crucial for their separation, identification, and the interpretation of their biological activities. While experimental data for the (R)-enantiomer is scarce, the properties of the (S)-enantiomer and the racemic mixture have been partially characterized.

| Property | (S)-3-Methyl-2-oxopentanoic acid | (R)-3-Methyl-2-oxopentanoic acid | Racemic 3-Methyl-2-oxopentanoic acid Sodium Salt |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₉NaO₃ |

| Molecular Weight | 130.14 g/mol [1] | 130.14 g/mol | 152.12 g/mol [2] |

| Melting Point | 42°C[3] | Data not available | 204-206 °C[2] |

| Boiling Point | 84°C at 18 mmHg[3] | Data not available | Data not available |

| Solubility in Water | 915.5 mg/mL (predicted)[1] | Data not available | Data not available |

| pKa (Strongest Acidic) | 3.52 (predicted)[4][5] | 3.52 (predicted) | Data not available |

| Optical Rotation | Data not available | Data not available | Not applicable |

Biological Significance and Signaling Pathways

The primary biological relevance of 3-methyl-2-oxopentanoic acid stereoisomers lies in their role within the branched-chain amino acid (BCAA) catabolic pathway.

Branched-Chain Amino Acid Catabolism

The catabolism of isoleucine, leucine, and valine is a multi-step enzymatic process. The initial step for all three is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-keto acids. In the case of L-isoleucine, this results in the formation of (S)-3-methyl-2-oxopentanoic acid.

The subsequent and irreversible step is the oxidative decarboxylation of the branched-chain keto acids, catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding keto acids, resulting in MSUD.

References

- 1. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-oxopentanoic acid = 98 3715-31-9 [sigmaaldrich.com]

- 3. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]

- 4. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 5. ymdb.ca [ymdb.ca]

The Role of (3S)-3-methyl-2-oxopentanoic Acid in Maple Syrup Urine Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, (3S)-3-methyl-2-oxopentanoic acid, a keto acid derived from isoleucine, is a key player in the pathophysiology of MSUD, contributing significantly to the neurotoxic environment observed in patients. This technical guide provides an in-depth analysis of the role of (3S)-3-methyl-2-oxopentanoic acid in MSUD, including its concentration in various biological matrices, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for MSUD.

Introduction

Maple Syrup Urine Disease (MSUD) is a rare inborn error of metabolism with a worldwide incidence of approximately 1 in 185,000 live births.[1][2] The disease is caused by mutations in the genes encoding the subunits of the BCKDH complex, a critical enzyme in the catabolism of BCAAs.[3][4] The resulting accumulation of BCAAs and their corresponding α-keto acids, including α-ketoisocaproate (from leucine), α-keto-β-methylvalerate ((3S)-3-methyl-2-oxopentanoic acid, from isoleucine), and α-ketoisovalerate (from valine), is toxic to the central nervous system (CNS).[5][6]

(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a chiral molecule, and its accumulation, along with other BCKAs, contributes to the characteristic sweet odor of urine in affected individuals, from which the disease derives its name.[1] More critically, elevated levels of this and other BCKAs are directly implicated in the acute and chronic neurological manifestations of MSUD, which can range from lethargy and poor feeding in neonates to seizures, coma, and irreversible brain damage if left untreated.[1][7]

This guide focuses specifically on the role of (3S)-3-methyl-2-oxopentanoic acid, providing a detailed overview of its biochemical significance, pathological concentrations, and the molecular mechanisms through which it exerts its toxic effects.

Quantitative Data on (3S)-3-methyl-2-oxopentanoic Acid in MSUD

The concentration of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is significantly elevated in patients with MSUD compared to healthy individuals. These levels can vary depending on the clinical phenotype (classic vs. intermediate), dietary management, and metabolic status of the patient. The following tables summarize the reported concentrations of (3S)-3-methyl-2-oxopentanoic acid and other relevant metabolites in various biological fluids.

Table 1: Concentration of Branched-Chain Amino Acids and α-Keto Acids in Plasma of MSUD Patients

| Analyte | Classic MSUD (Untreated/During Crisis) | Intermediate MSUD | Healthy Controls |

| (3S)-3-methyl-2-oxopentanoic acid (µmol/L) | 85 - 291[8] | Persistently elevated, but lower than classic[9] | Not typically detected or at very low levels |

| α-Ketoisocaproic acid (µmol/L) | Significantly elevated | Elevated | < 50 |

| α-Ketoisovaleric acid (µmol/L) | Significantly elevated | Elevated | < 30 |

| Leucine (µmol/L) | 2614[8] | Elevated | 56 - 178[8] |

| Isoleucine (µmol/L) | 885[8] | Elevated | 34 - 106[8] |

| Valine (µmol/L) | 1044[8] | Elevated | 108 - 314[8] |

| Alloisoleucine (µmol/L) | 291[8] | Present | Not detected |

Table 2: Concentration of Branched-Chain α-Keto Acids in Urine of MSUD Patients

| Analyte | Classic MSUD | Intermediate MSUD | Healthy Controls |

| (3S)-3-methyl-2-oxopentanoic acid | Markedly elevated | Elevated | Trace amounts |

| α-Ketoisocaproic acid | Markedly elevated | Elevated | Trace amounts |

| α-Ketoisovaleric acid | Markedly elevated | Elevated | Trace amounts |

Note: Quantitative ranges for urinary BCKAs are less consistently reported in the literature and are often expressed qualitatively as "markedly elevated."

Table 3: Concentration of Branched-Chain Amino Acids in Cerebrospinal Fluid (CSF) of MSUD Patients

| Analyte | MSUD Patients (During Crisis) | Healthy Controls |

| Leucine (µmol/L) | Significantly increased | Normal range |

| Isoleucine (µmol/L) | Significantly increased | Normal range |

| Valine (µmol/L) | Significantly increased | Normal range |

Note: Specific quantitative data for (3S)-3-methyl-2-oxopentanoic acid in the CSF of MSUD patients is limited, but it is expected to be significantly elevated along with the other BCAAs and BCKAs.[10]

Experimental Protocols

Accurate quantification of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is crucial for the diagnosis, monitoring, and research of MSUD. Below are detailed methodologies for key experiments.

Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of organic acids, including (3S)-3-methyl-2-oxopentanoic acid, from urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., 2-phenylbutyric acid)

-

6 M HCl

-

Sodium chloride

-

Ethyl acetate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine sample to room temperature and vortex.

-

Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) to a glass screw-cap tube.

-

Add a known amount of internal standard.

-

Acidify the sample to pH < 2 with 6 M HCl.

-

Saturate the sample with sodium chloride.

-

-

Extraction:

-

Add ethyl acetate to the tube, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with a fresh aliquot of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add pyridine and BSTFA with 1% TMCS to the dried extract.

-

Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the organic acids. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).

-

The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[3][11][12][13]

-

Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of BCKAs in plasma.

Materials:

-

Plasma sample

-

Internal standards (stable isotope-labeled BCKAs)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma sample to room temperature.

-

To a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

-

Add a solution of internal standards in acetonitrile to precipitate proteins.

-

Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for injection.

-

Inject an aliquot of the sample extract onto the LC-MS/MS system.

-

Separate the BCKAs using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each BCKA and their corresponding internal standards.

-

Quantification is achieved by constructing a calibration curve using known concentrations of the analytes and their stable isotope-labeled internal standards.[14][15][16]

-

Assessment of Mitochondrial Respiratory Chain Complex Activity

This protocol provides a general workflow for measuring the activity of mitochondrial respiratory chain complexes in cultured cells, such as fibroblasts or astrocytes, treated with (3S)-3-methyl-2-oxopentanoic acid.

Materials:

-

Cultured cells (e.g., astrocytes)

-

(3S)-3-methyl-2-oxopentanoic acid

-

Mitochondrial isolation buffer

-

Spectrophotometer

-

Reagents and substrates for each complex assay (e.g., NADH for Complex I, succinate for Complex II, etc.)

Procedure:

-

Cell Culture and Treatment:

-

Culture astrocytes to confluence in appropriate media.

-

Treat the cells with varying concentrations of (3S)-3-methyl-2-oxopentanoic acid for a specified duration.

-

-

Mitochondrial Isolation:

-

Harvest the cells and wash with phosphate-buffered saline.

-

Homogenize the cells in mitochondrial isolation buffer on ice.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

-

Enzyme Activity Assays:

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

-

Measure the activity of each respiratory chain complex (I-IV) spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors.[2][5][17][18][19]

-

For example, Complex I activity can be measured as the rotenone-sensitive oxidation of NADH.

-

Normalize the enzyme activities to the total mitochondrial protein concentration.

-

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs in MSUD triggers a cascade of detrimental cellular events, particularly in the brain. The following diagrams illustrate some of the key signaling pathways and logical relationships involved in the neurotoxicity associated with MSUD.

Overview of Branched-Chain Amino Acid Catabolism and the Defect in MSUD

Caption: Branched-chain amino acid catabolism and the enzymatic block in MSUD.

Cellular Mechanisms of Neurotoxicity Induced by BCKA Accumulation

Caption: Key cellular pathways contributing to neurotoxicity in MSUD.

Signaling Pathway of Neuroinflammation in MSUD

Caption: Inflammatory signaling cascade initiated by BCKAs in glial cells.

Experimental Workflow for Investigating Neurotoxicity

Caption: A typical workflow for studying the neurotoxic effects of BCKAs in vitro.

Conclusion and Future Directions

(3S)-3-methyl-2-oxopentanoic acid is a critical pathogenic metabolite in Maple Syrup Urine Disease. Its accumulation, along with other branched-chain α-keto acids, disrupts cellular homeostasis, leading to mitochondrial dysfunction, oxidative stress, and a pro-inflammatory state within the central nervous system. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate molecular mechanisms underlying MSUD-associated neurotoxicity.

Future research should focus on elucidating the precise interactions between (3S)-3-methyl-2-oxopentanoic acid and cellular signaling components. A deeper understanding of these pathways will be instrumental in identifying novel therapeutic targets. Strategies aimed at mitigating neuroinflammation, reducing oxidative stress, or improving mitochondrial function may hold promise as adjunctive therapies to the current standard of care, which primarily relies on dietary restriction of branched-chain amino acids. The development of more sophisticated in vitro and in vivo models will be essential to test the efficacy and safety of such novel therapeutic interventions for this devastating disease.

References

- 1. A distinct variant of intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. erndim.org [erndim.org]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of mitochondrial respiratory chain enzymes in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Toll-like receptor-mediated neuroinflammation: relevance for cognitive dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aurametrix.weebly.com [aurametrix.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. metbio.net [metbio.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.protocols.io [content.protocols.io]

The Natural Occurrence and Analysis of (S)-3-Methyl-2-Oxovaleric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. Its presence and concentration in biological systems are of significant interest, particularly as a key biomarker for the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides an in-depth overview of the natural occurrence of (S)-3-methyl-2-oxovaleric acid, its metabolic pathways, and detailed experimental protocols for its quantification in biological matrices.

Introduction

(S)-3-Methyl-2-oxovaleric acid is the α-keto acid analogue of L-isoleucine. It is a chiral molecule, with the (S)-enantiomer being the predominant form in biological systems. This compound serves as a critical link in the metabolic cascade that converts branched-chain amino acids into intermediates for the citric acid cycle and gluconeogenesis. The accurate measurement of (S)-3-methyl-2-oxovaleric acid is vital for the diagnosis and monitoring of metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation, along with other branched-chain α-keto acids, leads to severe neurological damage.[1][2][3][4][5][6]

Natural Occurrence

(S)-3-Methyl-2-oxovaleric acid is a naturally occurring metabolite found across various domains of life, from microorganisms to plants and animals.

-

In Humans and Animals: It is a normal, transient intermediate in the catabolism of L-isoleucine.[3] Its concentration in healthy individuals is typically low. However, in individuals with MSUD, a genetic disorder characterized by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the levels of (S)-3-methyl-2-oxovaleric acid and other branched-chain ketoacids are significantly elevated in blood, urine, and cerebrospinal fluid.[1][2][3][4][5][6] This accumulation is toxic, particularly to the central nervous system.[3]

-

In Microorganisms: This keto acid is also found in various microorganisms as part of their amino acid metabolism. For instance, it has been identified in bacteria such as Brevibacterium species, which are known for their role in cheese ripening and the production of flavor compounds.

-

In Plants: The presence of 3-methyl-2-oxovaleric acid has been reported in plants, where it is also involved in amino acid metabolism.

Biosynthesis and Metabolic Pathways

(S)-3-Methyl-2-oxovaleric acid is formed from L-isoleucine through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). In this reaction, the amino group of L-isoleucine is transferred to α-ketoglutarate, yielding glutamate and (S)-3-methyl-2-oxovaleric acid.

Subsequently, (S)-3-methyl-2-oxovaleric acid is oxidatively decarboxylated by the mitochondrial multienzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). This reaction, which requires thiamine pyrophosphate (TPP), lipoamide, FAD, NAD+, and Coenzyme A as cofactors, converts (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This product then enters further metabolic pathways to be ultimately converted into acetyl-CoA and propionyl-CoA.

A deficiency in the BCKDH enzyme complex leads to the accumulation of (S)-3-methyl-2-oxovaleric acid and other branched-chain α-keto acids, resulting in MSUD.[1][2][3][4][5][6]

Figure 1. Metabolic pathway of L-isoleucine to (S)-3-methyl-2-oxovaleric acid.

Quantitative Data

The concentration of (S)-3-methyl-2-oxovaleric acid is a critical diagnostic marker. Below is a summary of reported concentrations in human urine.

| Biological Matrix | Population | Concentration Range | Unit |

| Urine | Healthy Adults | ≤ 2.1 | mmol/mol creatinine |

| Urine | Healthy Adults | 0 - 2 | mmol/mol creatinine |

| Urine | Healthy Adults | 0 - 1.1 | mcg/mg creatinine |

| Urine | Healthy Adults | 0 - 83.5 | nmol/mg Creatinine |

| Urine & Plasma | MSUD Patients | Significantly Elevated | - |

Note: The significant elevation in MSUD patients is a hallmark of the disease, though specific numerical ranges can vary widely depending on the severity of the disease, dietary intake, and metabolic state.[1][2][3][4][5][6]

Experimental Protocols

The quantification of (S)-3-methyl-2-oxovaleric acid in biological samples typically requires chromatographic methods coupled with mass spectrometry due to its low endogenous concentrations and the complexity of the biological matrix.

Sample Preparation

Proper sample preparation is crucial for accurate quantification.

-

Plasma/Serum: Deproteinization is the first step. This is commonly achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for further processing.

-

Urine: Urine samples are often centrifuged to remove particulate matter. Depending on the analytical method, a dilution step may be necessary.

Derivatization

Due to the polar nature and low volatility of keto acids, derivatization is often required, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common two-step derivatization process involves:

-

Oximation: The keto group is reacted with an oximating agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or methoxyamine hydrochloride, to form a stable oxime derivative. This step prevents tautomerization and degradation.

-

Silylation: The carboxyl group is converted to a less polar and more volatile silyl ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not always be necessary but can be employed to enhance ionization efficiency and chromatographic retention.

Analytical Methodologies

GC-MS is a robust and widely used technique for the analysis of organic acids.

-

Chromatographic Separation:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-